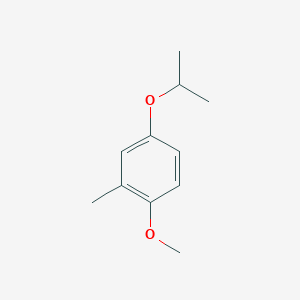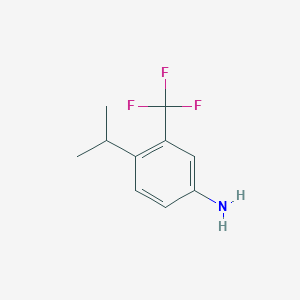
4-Isopropyl-3-(trifluoromethyl)aniline
Vue d'ensemble
Description
4-Isopropyl-3-(trifluoromethyl)aniline, also known as ITFA, is a chemical compound with the molecular formula C10H11F3N. It is a highly versatile compound with a wide range of applications in scientific research.
Mécanisme D'action
4-Isopropyl-3-(trifluoromethyl)aniline exerts its biological effects by interacting with specific molecular targets. It has been shown to inhibit the activity of certain enzymes and receptors, leading to a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition can lead to an increase in the levels of these neurotransmitters, which can have therapeutic effects in certain neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various biological systems. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. Additionally, this compound has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. These effects are thought to be mediated by the inhibition of monoamine oxidase and other molecular targets.
Avantages Et Limitations Des Expériences En Laboratoire
4-Isopropyl-3-(trifluoromethyl)aniline has several advantages as a research tool. It is a highly versatile compound that can be used in the synthesis of various compounds and materials. Additionally, this compound can be used as a fluorescent probe for the detection of biological molecules. However, this compound also has some limitations. It can be difficult to synthesize and purify, which can limit its availability for research. Furthermore, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 4-Isopropyl-3-(trifluoromethyl)aniline. One area of interest is the development of new drugs and agrochemicals based on this compound. Additionally, there is potential for the development of new materials and catalysts based on this compound. Further research is also needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, there is potential for the development of new fluorescent probes based on this compound for the detection of biological molecules.
Applications De Recherche Scientifique
4-Isopropyl-3-(trifluoromethyl)aniline has been widely used in scientific research as a building block for the synthesis of various compounds. It is commonly used in the development of new drugs, agrochemicals, and materials. This compound can also be used as a ligand in the synthesis of metal complexes, which have applications in catalysis and materials science. Furthermore, this compound can be used as a fluorescent probe for the detection of biological molecules.
Propriétés
IUPAC Name |
4-propan-2-yl-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-6(2)8-4-3-7(14)5-9(8)10(11,12)13/h3-6H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBHDUUIYYRHNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(Trifluoromethyl)pyrimidin-5-yl]methanamine](/img/structure/B3236411.png)

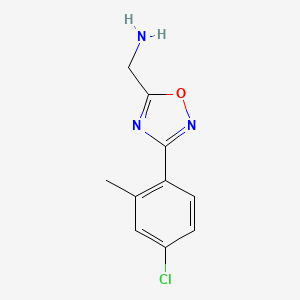
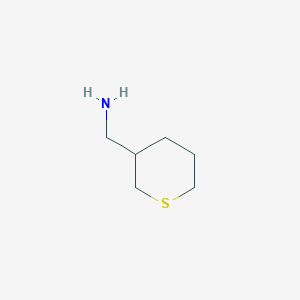
![4-Azaspiro[2.5]octan-7-one](/img/structure/B3236439.png)


![2,5-Dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B3236449.png)
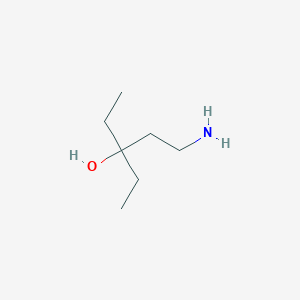


![5H,6H,7H-Pyrrolo[1,2-c]imidazol-6-amine](/img/structure/B3236474.png)

